molecular formula C6H8N2OS B1271445 5-Methylthiophene-2-carbohydrazide CAS No. 126768-40-9

5-Methylthiophene-2-carbohydrazide

Cat. No.: B1271445
CAS No.: 126768-40-9
M. Wt: 156.21 g/mol
InChI Key: HMBLMUIDVHBCOW-UHFFFAOYSA-N
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Description

Academic Significance of the Hydrazide Functionality

The hydrazide functional group, characterized by the -C(=O)NHNH2 moiety, is a powerful tool in organic chemistry. mdpi.comwikipedia.org Hydrazides are derivatives of carboxylic acids and are typically prepared by the reaction of esters with hydrazine (B178648). wikipedia.org Their significance stems from their versatility as building blocks in the synthesis of numerous heterocyclic compounds. mdpi.comnih.govhhu.de

The hydrazide group can react with aldehydes and ketones to form hydrazones, which are important intermediates for constructing five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.comresearchgate.net This reactivity is central to their role in synthetic chemistry. mdpi.com Furthermore, the hydrazide group can participate in intermolecular hydrogen bonding, which can influence the stability and properties of materials, such as in the development of polymers and covalent organic frameworks (COFs). taylorandfrancis.com This ability to form stable structures through non-covalent interactions adds to their importance in materials science. taylorandfrancis.com The presence of the active functional group (-C(=O)NHNH2) makes hydrazides a focal point for chemists interested in synthesizing compounds with a wide range of applications, from pharmaceuticals to industrial materials like polymers and glues. mdpi.comresearchgate.net

Overview of 5-Methylthiophene-2-carbohydrazide within Modern Organic Synthesis and Materials Science

Within the realms of modern organic synthesis and materials science, this compound is valued as a key intermediate. Its unique structure allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.

In Organic Synthesis: The primary application of this compound is as a starting material for the synthesis of various heterocyclic compounds. The carbohydrazide (B1668358) functional group is readily converted into other functionalities or used in cyclization reactions to build diverse molecular frameworks. For instance, it is a precursor in the synthesis of derivatives like 1,3,4-oxadiazoles, which are investigated for their biological activities. nih.gov The synthesis of this compound itself is typically achieved through the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate (B1144303), often under reflux conditions in a solvent like ethanol (B145695). More efficient methods, such as microwave-assisted synthesis, have also been developed for related thiophene-2-carbohydrazides, achieving high yields in shorter reaction times. rsc.org

In Materials Science: The potential of this compound extends to materials science. The thiophene (B33073) ring suggests possible applications in organic electronics. cymitquimica.com Furthermore, the hydrazide moiety's capacity for forming hydrogen bonds makes it a candidate for the design of advanced materials, including polymers and coatings, where intermolecular interactions are crucial for defining the material's properties. taylorandfrancis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBLMUIDVHBCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375017
Record name 5-methylthiophene-2-carbohydrazide
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Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126768-40-9
Record name 5-methylthiophene-2-carbohydrazide
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Record name 5-methylthiophene-2-carbohydrazide
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Synthetic Methodologies for 5 Methylthiophene 2 Carbohydrazide and Its Analogues

Conventional Synthetic Pathways to Thiophene-2-carbohydrazides

Traditional methods for synthesizing thiophene-2-carbohydrazides have been well-established, primarily relying on the reaction of thiophene-2-carboxylic acid derivatives with hydrazine (B178648).

Hydrazinolysis of Methyl Thiophene-2-carboxylates

A standard and robust method for preparing carbohydrazides is the hydrazinolysis of their corresponding esters. znaturforsch.com In a typical procedure, methyl thiophene-2-carboxylate (B1233283) or its analogs are reacted with hydrazine hydrate (B1144303), often in an alcoholic solvent such as ethanol (B145695) or methanol (B129727). rsc.org The reaction mixture is usually heated under reflux for several hours to drive the reaction to completion. For instance, reacting 5-methylthiophene-2-carboxylic acid esters with hydrazine hydrate in ethanol at 60–70°C for 6–8 hours provides a reliable route to 5-Methylthiophene-2-carbohydrazide. The resulting product can then be purified by recrystallization. This method is known for its high yields, often exceeding 90%. znaturforsch.com

Reaction of Thiophene-2-carboxylic Acid with Hydrazine

Direct conversion of thiophene-2-carboxylic acids to their corresponding hydrazides presents an alternative, albeit sometimes less efficient, pathway. hhu.de This approach often requires the use of coupling agents to activate the carboxylic acid. One effective method involves the use of 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI) to form an activated ester or a mixed anhydride, which then readily reacts with hydrazine to yield the desired carbohydrazide (B1668358). hhu.de This process is conducted under mild conditions and can produce excellent yields. hhu.de Another approach involves the continuous flow synthesis where the carboxylic acid is first esterified in acidic methanol and then immediately reacted with hydrazine hydrate at elevated temperatures. osti.gov

Accelerated and Green Synthesis Techniques

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic protocols. Microwave-assisted synthesis and one-pot reactions have emerged as powerful tools in this regard.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully employed to accelerate the synthesis of thiophene-2-carbohydrazides. hhu.dersc.org This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net For example, the reaction of methyl thiophene-2-carboxylate with hydrazine monohydrate in methanol can be completed in just 5 minutes under microwave irradiation, affording the product in excellent yield without the formation of side products. rsc.org This rapid and efficient method is a hallmark of green chemistry, minimizing energy consumption and reaction time. rsc.orgresearchgate.net

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships for various applications. The starting material, 5-methylthiophene-2-carboxaldehyde, can be synthesized from thiophene (B33073) or its derivatives. chemicalbook.com This aldehyde can then be oxidized to the corresponding carboxylic acid, which serves as a key intermediate. wikipedia.org

The introduction of various substituents on the thiophene ring can be achieved through different synthetic strategies. For example, 5-arylthiophene-2-carboxylates can be synthesized via microwave-assisted condensation of β-chlorovinyl aldehydes with mercaptoacetic acid esters. researchgate.net Similarly, microwave-assisted Gewald reactions of arylacetaldehydes with activated nitriles and sulfur can produce 5-substituted-2-aminothiophenes. organic-chemistry.org These substituted thiophenes can then be converted to their corresponding carbohydrazides using the methodologies described in the preceding sections.

For instance, N'-[(5-Methyl-2-fur-yl)methyl-ene]thiophene-2-carbohydrazide has been synthesized and its crystal structure determined, showcasing the versatility of the carbohydrazide functional group in forming more complex molecules. nih.gov

Starting MaterialReagentsMethodProductYield (%)Reference
Methyl thiophene-2-carboxylateHydrazine monohydrateMicrowave (5 min)Thiophene-2-carbohydrazide (B147627)86.7 rsc.org
5-Methylthiophene-2-carboxylic acid esterHydrazine hydrateReflux in ethanol (6-8 h)This compound>90
Thiophene-2-carboxylic acidHOBt, DCCI, HydrazineMild conditionsThiophene-2-carbohydrazide>90 hhu.de
β-chlorovinyl aldehydesMercaptoacetic acid estersMicrowave5-Arylthiophene-2-carboxylatesGood researchgate.net
ArylacetaldehydesActivated nitriles, SulfurMicrowave5-Substituted-2-aminothiophenesHigh organic-chemistry.org

Multicomponent Reaction Strategies for Thiophene-Carbohydrazide Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single, one-pot operation to form a complex product that incorporates substantial portions of each starting material. These reactions are characterized by their high atom economy, step efficiency, and the ability to generate diverse molecular scaffolds, making them a cornerstone of modern organic and medicinal chemistry. In the realm of heterocyclic chemistry, MCRs have been extensively employed for the synthesis of thiophene derivatives.

While the direct one-pot synthesis of this compound and its analogues via a multicomponent reaction involving hydrazine as a primary component is not extensively documented, a prevalent and highly effective strategy involves the use of MCRs to construct a thiophene ring with a functional group at the 2-position that can be readily converted to a carbohydrazide in a subsequent step. The most notable of these MCRs is the Gewald reaction.

The Gewald reaction, first reported by Karl Gewald in 1966, is a versatile and widely used MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound (such as a cyanoester), and elemental sulfur in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org

The general mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene compound to yield an α,β-unsaturated intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to afford the 2-aminothiophene product. organic-chemistry.org The reaction conditions are generally mild, and various basic catalysts, such as morpholine, triethylamine, or even solid-supported bases, can be employed to facilitate the transformation. nih.gov

A typical Gewald reaction to produce a precursor for a thiophene-2-carbohydrazide would proceed as follows:

Reactant 1Reactant 2Reactant 3CatalystProduct (Precursor)
Ketone/Aldehydeα-CyanoesterElemental SulfurBase (e.g., Morpholine)2-Amino-3-alkoxycarbonyl-4,5-disubstituted-thiophene

This 2-aminothiophene derivative, which contains an ester group at the 3-position, can then be subjected to further chemical transformations. However, for the synthesis of 2-carbohydrazide derivatives, a more direct precursor is a thiophene-2-carboxylic acid ester. While the classic Gewald reaction yields a 2-aminothiophene, modifications and other MCRs can lead to thiophenes with alternative substitution patterns. For instance, multicomponent approaches using other activated methylene compounds can yield thiophenes with an ester group at the 2-position.

Once the thiophene-2-carboxylic acid ester is obtained, it can be efficiently converted to the corresponding this compound through hydrazinolysis. This involves the reaction of the ester with hydrazine hydrate, typically in a suitable solvent like ethanol, under reflux conditions. This two-step approach, combining a multicomponent reaction for the thiophene core synthesis followed by a straightforward conversion to the carbohydrazide, represents a robust and versatile methodology for accessing this important class of compounds.

Recent advancements in MCRs for thiophene synthesis have also explored the use of microwave irradiation to accelerate reaction times and improve yields. organic-chemistry.org Furthermore, the development of solid-supported versions of the Gewald reaction has facilitated easier product purification and catalyst recycling. arkat-usa.org These innovations continue to enhance the utility of MCRs as a powerful tool for the efficient construction of diverse thiophene libraries, which serve as valuable precursors for compounds such as this compound.

Advanced Spectroscopic and Structural Characterization of 5 Methylthiophene 2 Carbohydrazide

Vibrational Spectroscopy

Vibrational spectroscopy offers profound insights into the molecular vibrations and functional groups present in 5-Methylthiophene-2-carbohydrazide.

Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural features.

The N-H stretching vibrations of the amine group (NH and NH₂) typically appear in the region of 3300-3500 cm⁻¹. pressbooks.pub For a related compound, 2-amino-5-methylpyridine, the N-H stretching bands were observed around 3444 and 3335 cm⁻¹. researchgate.net The carbonyl (C=O) group of the hydrazide moiety is readily identifiable due to its strong and sharp absorption peak, generally found between 1670 and 1780 cm⁻¹. pressbooks.pub For instance, saturated esters exhibit a C=O absorbance at 1735 cm⁻¹. pressbooks.pub

The thiophene (B33073) ring, a core component of the molecule, displays characteristic C-H and C-C stretching vibrations. Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while the C-C stretching vibrations within the ring for 2-substituted thiophenes are found in the 1347-1532 cm⁻¹ range. iosrjournals.org Specifically, for 2-thiophene carboxylic acid, these C-C stretching vibrations are noted at 1528 and 1352 cm⁻¹ in the FT-IR spectrum. iosrjournals.org The C-S stretching modes of the thiophene ring are generally observed in the 687-710 cm⁻¹ region. iosrjournals.org The presence of the methyl group (-CH₃) is confirmed by its characteristic C-H stretching and bending vibrations, which are typically found in the 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹ regions, respectively. pressbooks.pub

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Structures

Functional Group Characteristic Absorption Range (cm⁻¹) Reference
N-H Stretch (Amine) 3300 - 3500 pressbooks.pub
C=O Stretch (Amide/Hydrazide) 1670 - 1780 pressbooks.pub
Aromatic C-H Stretch > 3000
Alkane C-H Stretch 2850 - 2960 pressbooks.pub
Thiophene Ring C-C Stretch 1347 - 1532 iosrjournals.org

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides valuable information about the molecular vibrations of this compound. In the FT-Raman spectrum of the related compound 2-thiophene carboxylic acid, C-C stretching vibrations of the thiophene ring were observed at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org These observations are in good agreement with theoretical calculations. iosrjournals.org The FT-Raman spectra of 2-methylbenzimidazole (B154957) and 5-methylbenzimidazole (B147155) have been recorded in the 50-3500 cm⁻¹ region, demonstrating the utility of this technique for studying similar heterocyclic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For a similar compound, 5-methyl-2-thiophenecarboxaldehyde (B81332), ¹H NMR data recorded in CDCl₃ showed signals at approximately 9.80 ppm for the aldehyde proton, 7.57-7.61 ppm and 6.85-6.92 ppm for the thiophene ring protons, and around 2.54-2.58 ppm for the methyl group protons. nih.gov In the case of 5-methyl-2-thiophenecarboxylic acid, also in CDCl₃, the acidic proton gives a signal around 9.0 ppm, the thiophene protons appear at 7.704 and 6.800 ppm, and the methyl protons at 2.545 ppm. chemicalbook.com The coupling constants (J-values) between adjacent protons provide further structural insights. For 5-methyl-2-thiophenecarboxylic acid, the coupling constant between the two thiophene protons (J(B,C)) is 3.8 Hz. chemicalbook.com

Table 2: Representative ¹H NMR Data for Related Thiophene Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Assignment Coupling Constants (Hz) Reference
5-Methyl-2-thiophenecarboxaldehyde CDCl₃ ~9.80 (CHO), 7.57-7.61 (Thiophene-H), 6.85-6.92 (Thiophene-H), 2.54-2.58 (CH₃) Not specified nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. For 5-methyl-2-thiophenecarboxaldehyde in CDCl₃, the carbonyl carbon of the aldehyde appears at 182.59 ppm. nih.gov The carbon atoms of the thiophene ring show signals at 151.61, 142.04, 137.45, and 127.24 ppm. nih.gov The methyl carbon gives a signal at 16.16 ppm. nih.gov Similarly, for 5-methyl-2-thiophenecarboxylic acid, the carbonyl carbon is observed at 167.95 ppm, while the thiophene carbons resonate at 149.92, 135.57, 130.25, and 126.78 ppm, and the methyl carbon at 15.88 ppm. chemicalbook.com

Table 3: ¹³C NMR Chemical Shifts for Related Thiophene Derivatives in CDCl₃

Compound C=O (ppm) Thiophene Ring Carbons (ppm) CH₃ (ppm) Reference
5-Methyl-2-thiophenecarboxaldehyde 182.59 151.61, 142.04, 137.45, 127.24 16.16 nih.gov

Electronic Absorption Spectroscopy (UV-Vis) and π→π Transitions*

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the thiophene ring and the hydrazide group. Thiophene itself exhibits strong absorption due to π→π* transitions. The electronic spectra of a copper complex with hydantoin (B18101) showed an absorption peak at 795 nm. researchgate.net The aromaticity of thiophene arises from the delocalization of π electrons, which influences its electronic absorption properties. iosrjournals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry data confirms the molecular weight of this compound as 156.21 g/mol , corresponding to its molecular formula, C6H8N2OS. cookechem.com While detailed fragmentation patterns for this specific compound are not extensively documented in the provided results, general principles of mass spectrometry for similar structures, such as those containing aldehyde or carbohydrazide (B1668358) functionalities, can offer insights. For instance, aldehydes typically show fragmentation patterns involving the loss of a hydrogen atom (M-1) or a CHO group (M-29). libretexts.orgmiamioh.edu Similarly, carbohydrazide derivatives often exhibit cleavage at the N-N bond and loss of neutral molecules. nih.gov High-resolution mass spectrometry of related compounds has been used to establish fragmentation mechanisms, which often involve the loss of radicals from the molecular ion. nih.gov

X-ray Diffraction (XRD) Crystallography

X-ray diffraction studies, particularly on derivatives and related Schiff bases, provide critical information about the three-dimensional arrangement of atoms in this compound.

Determination of Solid-State Molecular Conformation and Geometry

Although a crystal structure for this compound itself is not detailed in the search results, analysis of closely related Schiff base derivatives offers valuable conformational insights. For example, in N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide, a Schiff base derived from a similar carbohydrazide, the dihedral angle between the five-membered aromatic rings is 10.24 (12)°. nih.gov This suggests a relatively planar conformation can be adopted by the core structure. In other thiophene-carbohydrazide derivatives, the configuration of the N2=C7 double bond is found to be E, and the conformation around the N-N bond is nearly anti. nih.gov The thiophene ring in some derivatives has been observed to exhibit "flip" disorder, a common feature for this moiety. nih.gov

Stereochemical Aspects of Derived Schiff Bases

Schiff bases derived from carbohydrazides, including those from this compound, exhibit interesting stereochemical properties. mdpi.com The condensation reaction between the carbohydrazide and an aldehyde or ketone results in the formation of an imine or azomethine group (-C=N-). nih.govijsra.netnih.gov The geometry around this double bond is typically found to be in the E configuration. nih.govcore.ac.uk The stereochemistry of these Schiff bases can be investigated using various spectroscopic techniques, including vibrational and electronic circular dichroism, which are particularly sensitive to the conformational and helicity of the molecules. mdpi.com When these Schiff bases act as ligands to form metal complexes, the coordination can induce specific geometries, such as tetrahedral or octahedral, around the metal center. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 Methylthiophene 2 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine various molecular properties by calculating the electron density. For carbohydrazide (B1668358) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have proven effective in providing data that correlates well with experimental findings rsc.org.

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the parent compound, thiophene-2-carbohydrazide (B147627), DFT calculations have been used to optimize its structure, yielding bond lengths and angles that show excellent correlation with experimental X-ray diffraction (XRD) data rsc.org.

Studies on thiophene-2-carbohydrazide confirm that the endo-isomer, where the carbonyl oxygen is cis to the thiophene's sulfur atom, is the kinetically favored and more stable conformation rsc.org. The molecule exhibits a nearly planar structure around the carbonyl and thiophene (B33073) centers rsc.org.

Table 1: Selected Optimized Geometrical Parameters for Thiophene-2-carbohydrazide (Reference Compound)

Parameter Bond Length (Å) - DFT/B3LYP Bond Angle (°) - DFT/B3LYP
C1-S1 1.72 -
C4-S1 1.73 -
C1-C2 1.38 -
C2-C3 1.42 -
C3-C4 1.38 -
C1-C5 1.48 -
C5-O1 1.23 -
C5-N1 1.36 -
N1-N2 1.40 -
S1-C1-C5 - 124.6
C1-C5-O1 - 122.5
C1-C5-N1 - 116.1
O1-C5-N1 - 121.4
C5-N1-N2 - 121.1

(Data adapted from computational studies on thiophene-2-carbohydrazide) rsc.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic transitions mdpi.com. The HOMO acts as an electron donor, while the LUMO is an electron acceptor mdpi.comirjweb.com. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity mdpi.comirjweb.com.

For thiophene-2-carbohydrazide, the HOMO is primarily distributed over the carbohydrazide moiety and the sulfur atom, while the LUMO is delocalized across the thiophene ring and the carbonyl group rsc.org. This distribution indicates that the carbohydrazide group is the primary site for electron donation, and intramolecular charge transfer occurs towards the thiophene ring upon electronic excitation rsc.org.

The addition of an electron-donating methyl group at the 5-position is expected to raise the energy of the HOMO more significantly than the LUMO. This would lead to a smaller HOMO-LUMO energy gap for 5-Methylthiophene-2-carbohydrazide compared to its parent compound, suggesting increased chemical reactivity.

Table 2: FMO Energies for Thiophene-2-carbohydrazide (Reference Compound)

Parameter Energy (eV)
EHOMO -6.58
ELUMO -1.21
Energy Gap (ΔE) 5.37

(Data adapted from computational studies on thiophene-2-carbohydrazide) rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.netchemrxiv.org. The MEP map uses a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) researchgate.net.

In thiophene-2-carbohydrazide, the most negative potential (red region) is localized on the electronegative oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic attack rsc.orgresearchgate.net. Positive potentials (blue regions) are found around the amine (-NH2) and amide (-NH) protons, indicating these are the likely sites for nucleophilic attack rsc.org.

Hirshfeld Surface Analysis (HSA) is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice nih.govnih.govscirp.org. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific atoms involved in hydrogen bonds and other close contacts nih.govmdpi.com. Two-dimensional fingerprint plots derived from HSA provide a quantitative summary of the different types of intermolecular contacts nih.govnih.gov.

For the parent thiophene-2-carbohydrazide, HSA reveals the prevalence of H···H, O···H, and C···H interactions, which confirms the importance of hydrogen bonding in its crystal packing rsc.org. The strong N-H···O hydrogen bonds are particularly significant, appearing as distinct red spots on the dnorm map rsc.org.

These parameters for thiophene-2-carbohydrazide have been calculated using DFT. A high chemical hardness (η), derived from a large HOMO-LUMO gap, corresponds to high stability rsc.org. The electrophilicity index (ω) measures the ability of a molecule to accept electrons rsc.org.

As the methyl group in this compound is expected to decrease the HOMO-LUMO gap, this would result in a lower chemical hardness (η) and higher softness (S), indicating greater reactivity. The ionization potential (I) would likely decrease, making it easier to remove an electron.

Table 3: Global Reactivity Descriptors for Thiophene-2-carbohydrazide (Reference Compound)

Descriptor Formula Value (eV)
Ionization Potential (I) I ≈ -EHOMO 6.58
Electron Affinity (A) A ≈ -ELUMO 1.21
Chemical Hardness (η) η = (I - A) / 2 2.68
Chemical Potential (μ) μ = -(I + A) / 2 -3.89
Electrophilicity Index (ω) ω = μ² / 2η 2.82

(Data adapted from computational studies on thiophene-2-carbohydrazide) rsc.org

Tautomeric Equilibria and Proton Transfer Dynamics

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium rsc.org. Carbohydrazides can exhibit amide-imidic acid tautomerization, where a proton transfers from the nitrogen atom to the carbonyl oxygen rsc.org.

Computational studies on thiophene-2-carbohydrazide have investigated this prototropic tautomerization via a single intramolecular proton migration rsc.org. The amide form is found to be significantly more stable than the imidic acid tautomer, indicating that the equilibrium lies heavily in favor of the amide structure. The transition state for this process involves a high energy barrier, suggesting the tautomerization is thermodynamically unfavorable under normal conditions rsc.org.

Amide-Imidic Prototropic Tautomerization Mechanisms

Prototropic tautomerism, the migration of a proton, is a fundamental concept in organic chemistry that can significantly influence the chemical and physical properties of a molecule. In the case of thiophene-2-carbohydrazide, a closely related compound, the amide-imidic acid tautomerization is a key area of investigation. This process involves the intramolecular migration of a proton from the nitrogen atom of the amide group to the oxygen atom, resulting in the formation of an imidic acid tautomer.

Density Functional Theory (DFT) calculations have been employed to study this tautomerization process. nih.govrsc.org The amide form is generally found to be the more stable tautomer. For the parent compound, thiophene-2-carbohydrazide, the endo-isomer of the amide form is considered the kinetically favored and most stable tautomer. nih.gov This stability is attributed to its lower total energy as calculated by DFT methods.

The tautomerization can be influenced by various factors, including the solvent and the electronic nature of substituents on the thiophene ring. The presence of the electron-donating methyl group at the 5-position in this compound is expected to influence the electron density distribution within the molecule, which could, in turn, affect the energetics of the tautomerization process.

Computational Modeling of Transition States and Energetic Profiles

Understanding the mechanism of the amide-imidic tautomerization requires the characterization of the transition state connecting the two tautomers. Computational modeling, specifically using methods like the synchronous transit-guided quasi-Newton (QST2) method, allows for the estimation of the energies and structures of these transition states. sci-hub.st

For thiophene-2-carbohydrazide, the energy barrier for the proton transfer from the amide to the imidic acid form has been computed. sci-hub.st These calculations provide a quantitative measure of the kinetic stability of the amide tautomer. The energetic profile of the tautomerization reaction reveals the relative energies of the reactant (amide), the transition state, and the product (imidic acid).

The table below summarizes the computed energetic data for the tautomerization of a related carbohydrazide, illustrating the typical energy differences involved.

SpeciesDescriptionRelative Energy (kcal/mol)
AmideThe more stable tautomeric form.0.00
Transition StateThe energy maximum along the reaction coordinate.Varies (typically > 30 kcal/mol)
Imidic AcidThe less stable tautomeric form.Varies (typically > 10 kcal/mol)

Note: The values presented are illustrative and based on studies of similar compounds. The actual energy values for this compound would require specific calculations.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or DNA. This method is instrumental in drug discovery for predicting the affinity and activity of potential drug candidates.

Derivatives of thiophene-2-carbohydrazide have been investigated for their potential biological activities, including antitumor, antifungal, and anti-HIV properties. nih.gov Molecular docking studies on thiophene-2-carbohydrazide and its tautomers with DNA have been performed to understand their potential mode of action. nih.govrsc.org These studies help in identifying the potential binding sites and the types of interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-macromolecule complex.

The binding affinity is often expressed as a docking score, with lower scores indicating a more favorable binding interaction. The various isomers and tautomers of the molecule can exhibit different binding affinities. For instance, both the amide and imidic acid tautomers of thiophene-2-carbohydrazide have been docked against DNA to compare their binding potentials. rsc.org

The following table provides a hypothetical representation of docking scores for different tautomers with a biological target.

Tautomer/IsomerDocking Score (kcal/mol)
Endo-amide-7.5
Exo-amide-7.2
(E)-Imidic Acid-6.8
(Z)-Imidic Acid-6.5

Note: These are example values to illustrate the concept. Actual docking scores would depend on the specific macromolecular target and the docking software used.

Isoconversional Kinetic Methods for Thermal Decomposition Analysis (FWO and KAS Models)

The thermal stability of a compound is a critical parameter, particularly for pharmaceutical and materials science applications. Isoconversional kinetic methods are powerful tools for analyzing the kinetics of solid-state reactions, such as thermal decomposition, from non-isothermal data obtained by thermogravimetric analysis (TGA). nih.govnih.govmdpi.com These "model-free" methods allow for the determination of the activation energy (Ea) of the decomposition process without assuming a specific reaction model. nih.govmdpi.com

The Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are two of the most commonly used isoconversional methods. nih.govresearchgate.net These methods analyze the relationship between the heating rate and the temperature at which a specific degree of conversion (α) is reached.

For thiophene-2-carbohydrazide, both FWO and KAS methods have been applied to study its thermal decomposition. nih.govrsc.org The analysis of the TGA data at different heating rates provides insights into the complexity of the decomposition process. The variation of the activation energy with the degree of conversion can indicate whether the decomposition is a single-step or a multi-step process.

The table below shows representative data that would be obtained from an isoconversional kinetic analysis.

Degree of Conversion (α)Activation Energy (Ea) - FWO (kJ/mol)Activation Energy (Ea) - KAS (kJ/mol)
0.1150152
0.3155156
0.5160161
0.7158159
0.9153154

Note: The data is illustrative of the type of results obtained from FWO and KAS analysis.

Reactivity Profiles and Derivatization Strategies of 5 Methylthiophene 2 Carbohydrazide

Condensation Reactions to Form Hydrazone and Schiff Base Derivatives

Condensation reactions represent one of the most fundamental transformations of 5-Methylthiophene-2-carbohydrazide. The hydrazide moiety readily reacts with carbonyl compounds to form stable hydrazone and Schiff base derivatives. These reactions are typically straightforward, often requiring simple heating in a suitable solvent with an acid catalyst.

The reaction of this compound with various aldehydes and ketones yields N-acylhydrazones, a specific class of Schiff bases. This condensation involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. mdpi.comnih.gov

The general reaction is as follows:

this compound + Aldehyde/Ketone → (E)-N'-(aryl/alkyl-methylene)-5-methylthiophene-2-carbohydrazide + H₂O

These reactions are typically carried out under reflux in a solvent like ethanol (B145695). mdpi.com The resulting hydrazones are often crystalline solids and can be purified by recrystallization. The formation of these derivatives has been explored for the synthesis of compounds with biological activities. For instance, various pyrazine (B50134) carbohydrazides have been reacted with substituted aromatic carbonyl compounds to produce hydrazones. nih.gov Similarly, treatment of hydrazides with aromatic aldehydes is a common method to generate arylidene hydrazides. nih.gov

Table 1: Examples of Hydrazone Synthesis from Hydrazides

Hydrazide Precursor Carbonyl Compound Resulting Product Class Reference
4,5-diphenylthiophene-2-carbohydrazide Substituted benzaldehydes Diarylthiophene-2-carbohydrazide derivatives mdpi.com
5-methylpyrazine-2-carbohydrazide Aromatic carbonyls Pyrazine carbohydrazide (B1668358) based hydrazones nih.gov
Acetic acid hydrazide derivative Aromatic aldehydes Arylidene hydrazides (cis-trans conformers) nih.gov

The term "Schiff base" broadly encompasses compounds with a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group. In the context of this compound, the products of condensation with aldehydes and ketones are N-acylhydrazones, which are considered a subclass of Schiff bases. The thiophene (B33073) ring is an integral part of the starting hydrazide.

The synthesis involves the condensation of the hydrazide with a suitable aldehyde or ketone. mdpi.com For example, reacting a thiophene carbohydrazide with various substituted aldehydes in refluxing ethanol leads to the formation of the corresponding Schiff bases. mdpi.comorientjchem.org The resulting compounds incorporate the thiophene nucleus, the hydrazone linkage, and the substituent from the carbonyl compound. These thiophene-derived Schiff bases are of interest due to their coordination chemistry and potential biological activities. nih.govresearchgate.netnih.gov

Cyclization Reactions for Novel Heterocyclic Scaffolds

The hydrazide functionality of this compound is a powerful tool for constructing novel heterocyclic rings. The presence of two nitrogen atoms and an adjacent carbonyl group provides the necessary framework for intramolecular or intermolecular cyclization reactions to form stable five- or six-membered rings.

A prominent application of this compound is in the synthesis of 1,2,4-triazole (B32235) rings. A common and effective pathway involves a two-step process. First, the carbohydrazide is reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate is then cyclized under basic conditions, such as heating in an aqueous sodium hydroxide (B78521) solution, to yield a 1,2,4-triazole-3-thione derivative. mdpi.com

The general synthetic route is:

Thiosemicarbazide Formation: this compound + R-NCS → 1-(5-methylthiophene-2-carbonyl)-4-substituted-thiosemicarbazide

Cyclization: The thiosemicarbazide is heated with a base (e.g., NaOH) to induce intramolecular cyclization and dehydration, forming the 4-substituted-5-(5-methylthiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govmdpi.com

This methodology has been successfully applied to synthesize a variety of 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com These triazole derivatives can be further functionalized, for example, through Mannich reactions to yield N-aminomethyl derivatives. mdpi.com The versatility of this reaction is highlighted in numerous studies on the synthesis of biologically active triazoles. chemmethod.comscispace.comtijer.org

Table 2: Synthesis of 1,2,4-Triazole-3-thiones from Thiophene-2-carbohydrazide (B147627)

Reactant 1 Reactant 2 Intermediate Final Product Reference
Thiophene-2-carbohydrazide Haloaryl isothiocyanate N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide 4-haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com
Acetic acid hydrazide derivative Substituted isothiocyanates 1-Acylthiosemicarbazide 1,2,4-triazole-5(4H)-thione derivative nih.gov

This compound can serve as a starting point for the synthesis of more complex structures containing a thiazole (B1198619) ring. One established method for thiazole synthesis is the Hantzsch reaction. In this context, the carbohydrazide can first be converted into a thiosemicarbazide, as described for the triazole synthesis. This thiosemicarbazide can then react with an α-haloketone. The reaction proceeds by nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by condensation and cyclization to form the thiazole ring, yielding a thiazolyl-substituted carbohydrazide. researchgate.net

Further transformations of these resulting thiazolyl carbohydrazides have been reported. For example, reacting a thiophene-containing thiazolyl carbohydrazide with various aryl isothiocyanates can yield thiosemicarbazides, which can be subsequently transformed into 1,2,4-substituted thiazoles. researchgate.net This demonstrates the utility of the initial product as a scaffold for further chemical elaboration. nih.govresearchgate.net

The hydrazide group is a key synthon for building pyrazole (B372694) rings. The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound (or its equivalent). mdpi.com Therefore, reacting this compound with a β-dicarbonyl compound, such as acetylacetone (B45752) or diethyl malonate, in a suitable solvent under reflux would lead to the formation of a pyrazole ring attached to the 5-methylthiophene core via the carbonyl bridge. nih.govnih.gov

For the synthesis of pyrimidine (B1678525) analogues, a common approach involves the reaction of a compound containing a urea (B33335), thiourea (B124793), or amidine functionality with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). miami.edu To construct a pyrimidine from this compound, the hydrazide could first be used to synthesize a chalcone-like intermediate. For instance, the hydrazone formed from the carbohydrazide and an appropriate ketone could possess the necessary functionality to react with urea or thiourea to close the pyrimidine ring. The synthesis of pyrimidine derivatives is a cornerstone of heterocyclic chemistry, with various methods available for their construction. nih.govescholarship.org

Table 3: Heterocyclic Synthesis from Carbohydrazide Precursors

Target Heterocycle Key Reagent General Method Reference
Pyrazole 1,3-Dicarbonyl compound (e.g., diethylmalonate) Condensation/Cyclization nih.govmdpi.com
Pyrimidine Urea, Thiourea Reaction with a chalcone (B49325) intermediate miami.edu
Thiazole α-Haloketone Hantzsch synthesis from a thiosemicarbazide intermediate researchgate.net

Nucleophilic Substitution Reactions of Substituted Thiophene-2-carboxamides

While direct nucleophilic substitution on this compound is not extensively detailed, the reactivity of the thiophene ring system is well-documented, particularly in the context of aromatic nucleophilic substitution (SNAr) on related thiophene derivatives. These reactions are crucial for the synthesis of diverse thiophene-2-carboxamides. The carbohydrazide group can be converted into a carboxamide, which can then undergo further substitution, or a precursor like 5-bromothiophene-2-carboxylic acid can be used to first form the amide and then perform the substitution. nih.gov

A common strategy involves the use of a precursor, 5-bromothiophene-2-carboxylic acid, which is condensed with an amine (like pyrazin-2-amine) to form a 5-bromo-N-substituted-thiophene-2-carboxamide intermediate. nih.gov This intermediate then readily undergoes nucleophilic substitution reactions, such as the Suzuki cross-coupling, where the bromine atom is replaced by various aryl or heteroaryl groups. This pathway allows for the synthesis of a wide array of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like potassium phosphate. nih.gov

Another relevant study computationally investigated the SNAr mechanism of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine. nih.gov This reaction proceeds through a stepwise mechanism involving the initial addition of the nucleophile (pyrrolidine) to the C2 position of the thiophene ring, forming a zwitterionic intermediate. nih.gov This is followed by the elimination of a methanol (B129727) molecule. The presence of electron-withdrawing groups, such as a nitro group at the 5-position, is crucial for activating the thiophene ring toward nucleophilic attack. nih.gov The study highlighted that the activation free energy for the nucleophilic addition is significantly influenced by the nature of the substituent at the 3-position. nih.gov

The table below summarizes the synthesis of various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction, demonstrating a practical application of nucleophilic substitution on a thiophene-2-carboxamide scaffold. nih.gov

Table 1: Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling nih.gov

Compound Aryl/Heteroaryl Boronic Acid/Pinacol Ester Yield (%)
4a 4-Methoxyphenylboronic acid 72
4b 3,4-Dichlorophenylboronic acid 68
4c 3-(Methylcarbonyl)phenylboronic acid 65
4d 4-Chlorophenylboronic acid 64
4e 3-Chloro-4-fluorophenylboronic acid 62
4f 3,5-Dimethylphenylboronic acid 60
4g 4-Methoxyphenylboronic acid 58
4i 4-(Methylthio)phenylboronic acid 55
4j 3,5-Difluorophenylboronic acid 52

| 4n | Naphthalen-2-ylboronic acid | 37 |

Oxidation and Reduction Pathways of the Carbohydrazide Moiety

The carbohydrazide functional group (-CONHNH₂) in this compound is a versatile moiety susceptible to both oxidation and reduction, leading to a variety of derivative compounds.

Oxidation: The carbohydrazide group can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of N-acyl-N'-aroyldiazenes. More vigorous oxidation can cleave the nitrogen-nitrogen bond. For instance, the reaction of carbohydrazides with reagents like N-bromosuccinimide can lead to the formation of the corresponding acyl azides, which are useful intermediates for synthesizing isocyanates via the Curtius rearrangement.

While specific studies detailing the oxidation of this compound are limited, the general reactivity of the carbohydrazide functional group is well-established. ajgreenchem.com Monoamine oxidases (MAO), for example, are known to catalyze the oxidative deamination of various compounds. ajgreenchem.com In a broader context of radical chemistry, intermediates structurally similar to parts of the title compound, such as the 5-(2'-deoxyuridinyl)methyl radical, are known to be susceptible to oxidation. nih.govnih.gov In the presence of oxygen, such radicals can form peroxyl radicals, which then decompose to yield products like hydroxymethyl and formyl derivatives. nih.gov

Reduction: The reduction of the carbohydrazide moiety can also yield different products. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a methylene (B1212753) group, converting the carbohydrazide into a substituted hydrazine. Under certain conditions, the entire hydrazide function can be reduced to an amine. This transformation is a key step in converting the carbohydrazide into other functional groups.

The table below outlines the general oxidation and reduction pathways applicable to the carbohydrazide moiety.

Table 2: General Reactivity of the Carbohydrazide Moiety

Reaction Type Reagent(s) Potential Product(s)
Oxidation Mild Oxidizing Agents (e.g., NBS, I₂) Acyl diimides, Acyl azides
Oxidation Strong Oxidizing Agents Carboxylic acids
Reduction Catalytic Hydrogenation (e.g., H₂/Pd) Substituted hydrazines, Amines

| Reduction | Chemical Reductants (e.g., LiAlH₄) | Substituted hydrazines |

Coordination Chemistry of 5 Methylthiophene 2 Carbohydrazide and Its Metal Complexes

Ligand Design Principles and Chelation Modes of Thiophene-Carbohydrazides

The design of thiophene-carbohydrazide ligands is predicated on their ability to act as multidentate systems, offering multiple coordination sites for metal ions. nih.gov The core structure, featuring a thiophene (B33073) ring linked to a carbohydrazide (B1668358) group (-CO-NH-NH2), provides key donor atoms—typically the carbonyl oxygen, the terminal amino nitrogen, and potentially the sulfur atom of the thiophene ring. researchgate.netresearchgate.net These ligands are considered "privileged" in coordination chemistry because they readily form stable five- or six-membered chelate rings with metal ions, a fundamental principle for creating stable complexes. semanticscholar.org

A crucial aspect of their coordination behavior is the potential for keto-enol tautomerism within the hydrazide moiety. In the solid state or in solution, the ligand can exist in a dynamic equilibrium between its keto form (C=O) and enol form (C-OH). nih.gov This equilibrium can be influenced by several factors, including the solvent, the pH of the medium, and the nature of the metal ion itself. nih.gov

Coordination typically occurs in a bidentate fashion, utilizing the carbonyl oxygen and the nitrogen atom of the primary amine group (-NH2). researchgate.netresearchgate.net This O,N-donor set leads to the formation of a stable five-membered chelate ring. In some instances, particularly after enolization, the ligand can act as a monobasic bidentate species, coordinating through the enolic oxygen and the azomethine nitrogen. The presence of the thiophene ring and the methyl group can further modulate the electronic properties and steric profile of the ligand, influencing the stability, geometry, and reactivity of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-Methylthiophene-2-carbohydrazide and its derivatives generally involves the reaction of the ligand with various transition metal salts in a suitable solvent.

Complexes of this compound and its derivatives have been synthesized with a range of divalent and trivalent transition metal ions. A common synthetic method involves refluxing a solution of the ligand with the corresponding metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol (B129727). nih.govresearchgate.net The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. nih.gov

Studies have reported the formation of complexes with a general stoichiometry of [M(L)₂X₂], where 'M' is a divalent metal ion (like Cu(II), Cd(II), Ni(II), Zn(II), Co(II)), 'L' is the neutral bidentate carbohydrazide ligand, and 'X' is an anion such as chloride (Cl⁻). researchgate.netresearchgate.net For trivalent metal ions like Fe(III), complexes can also be formed, often exhibiting different stoichiometries depending on the reaction conditions. researchgate.netnih.gov These complexes are typically air-stable, microcrystalline solids with high decomposition temperatures and are often soluble in polar organic solvents like DMF and DMSO. researchgate.netnih.gov

Spectroscopic methods are vital for confirming the coordination of the ligand to the metal center and for proposing the geometry of the complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. A key indicator is the shift of the ν(C=O) stretching vibration (amide I band) to a lower frequency in the spectra of the metal complexes compared to the free ligand. researchgate.netmdpi.com This shift signifies the coordination of the carbonyl oxygen to the metal ion. researchgate.net Concurrently, the ν(N-H) stretching vibrations may also shift, and new, non-ligand bands appear in the far-IR region (typically 400-600 cm⁻¹), which are assigned to ν(M-O) and ν(M-N) stretching vibrations, confirming the formation of metal-ligand bonds. researchgate.netmdpi.com

Table 1: Key IR Spectral Bands (cm⁻¹) for 5-Methylthiophene-2-carbohydrazone Complexes and the Free Ligand

Compound ν(N-H) ν(C=O) ν(C=N) ν(M-N) ν(M-O) Reference
Ligand (L)* 3354 1675 1608 - - researchgate.net
[Ni(L)₂Cl₂] 3371 1653 1606 436 468 researchgate.net
[Cu(L)₂Cl₂] - 1648 1592 487 497 researchgate.net
[Cd(L)₂Cl₂] 3368 1664 1586 452 472 researchgate.net

*L = 5-methyl thiophene-2-carboxaldehyde-carbohydrazone

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes in solvents like DMF or DMSO provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and lower energy d-d transitions for complexes with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)). researchgate.net For instance, Cu(II) complexes often exhibit a broad d-d band characteristic of a distorted octahedral or square-planar geometry. nih.gov The positions of these bands are indicative of the ligand field strength and the coordination environment around the metal ion. researchgate.netmdpi.com

Table 2: Electronic Spectral Data and Proposed Geometries for Thiophene-Carbohydrazide Metal Complexes

Complex Absorption Bands (nm) Assignment Proposed Geometry Reference
Co(II) Complex - - Octahedral nih.gov
Ni(II) Complex - - Octahedral nih.gov
Cu(II) Complex 631 ²Eg → ²T₂g Octahedral nih.gov
Fe(III) Complex 455, 348 ⁶A₁g→⁴T₂g(G), ⁶A₁g→⁴Eg(G) Octahedral mdpi.com

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) (d⁹ configuration). The ESR spectra of polycrystalline Cu(II) complexes at room or low temperatures often exhibit anisotropic signals, allowing for the calculation of g-tensor values (g|| and g⊥). researchgate.netnih.gov The trend g|| > g⊥ > gₑ (2.0023) is typically observed, which suggests that the unpaired electron resides in the dₓ²-y² orbital and is characteristic of a tetragonally distorted octahedral or square-planar geometry. researchgate.netnih.gov The g-values are sensitive to the nature of the donor atoms and the covalent character of the metal-ligand bond. mdpi.com

Table 3: ESR Spectral Parameters for a Representative Cu(II) Complex | Complex | g|| | g⊥ | Geometry Indication | Reference | | :--- | :--- | :--- | :--- | :--- | | [Cu(L)(Cl)(H₂O)₂] | 2.139 | 2.034 | Axial Symmetry, Octahedral | researchgate.net | | Cu(L')₂(H₂O)₂₂ | 2.24 | 2.06 | Tetragonally Distorted Octahedral | nih.gov |

Molar conductance measurements of the metal complexes in solvents like DMF or DMSO are performed to determine their electrolytic nature. Low molar conductance values typically indicate that the complexes are non-electrolytes. researchgate.net This suggests that the anions (e.g., chloride) are coordinated directly to the metal ion within the coordination sphere, rather than existing as free counter-ions in the solution. Studies on metal complexes of 5-methylthiophene-2-carbohydrazone have reported them to be non-electrolytes, supporting the coordination of the chloride ions. researchgate.net

Table 4: Molar Conductance of Metal Complexes

Complex Molar Conductance (Ω⁻¹ cm² mol⁻¹) Solvent Electrolytic Nature Reference
[Ni(L)₂Cl₂] 10.8 DMF Non-electrolyte researchgate.net
[Cu(L)₂Cl₂] 12.6 DMF Non-electrolyte researchgate.net
[Cd(L)₂Cl₂] 11.4 DMF Non-electrolyte researchgate.net
[Zn(L)₂Cl₂] 11.9 DMF Non-electrolyte researchgate.net

L = 5-methyl thiophene-2-carboxaldehyde-carbohydrazone

Structural Elucidation of Metal-Carbohydrazide Complexes

The precise three-dimensional structures of metal complexes are definitively determined by single-crystal X-ray diffraction. While crystal structures for many related thiophene-carbohydrazide derivatives and their Schiff bases are available, providing insight into bond lengths, angles, and packing motifs, specific crystal structure data for metal complexes of this compound itself is not widely reported. nih.goviucr.org

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from thiophene-based ligands are recognized for their potential in catalysis, owing to the ability of the metal center to cycle between different oxidation states. ijoeete.com The metal complexes of Schiff bases derived from 5-methylthiophene-2-carboxaldehyde have been investigated for their catalytic activity. nih.gov

Specifically, Co(II), Ni(II), and Cu(II) complexes have been successfully employed as catalysts for the reduction of 2-nitrophenol (B165410) (2-NP) to 2-aminophenol (B121084) (2-AP) in the presence of sodium borohydride (B1222165) (NaBH₄). nih.gov This transformation is environmentally significant and is easily monitored by UV-Vis spectroscopy. The studies have shown high catalytic efficiency, with the reduction being completed in a relatively short time frame. nih.gov This highlights the potential of these complexes in facilitating organic transformations. ijoeete.comresearchgate.net

Table 5: Catalytic Reduction of 2-Nitrophenol using Metal Complexes

Catalyst Reaction Time (min) Reduction Efficiency (%) Reference
Co(II) Complex 25 73 nih.gov
Ni(II) Complex 20 82 nih.gov
Cu(II) Complex 15 91 nih.gov

Applications of 5 Methylthiophene 2 Carbohydrazide in Advanced Chemical Disciplines

Role as a Versatile Synthon in Complex Organic Synthesis

5-Methylthiophene-2-carbohydrazide serves as a highly versatile building block, or synthon, in the field of organic synthesis. Its unique molecular structure, featuring a reactive hydrazide group attached to a methyl-substituted thiophene (B33073) ring, allows for its use in the construction of a wide array of more complex molecules. biosynth.com This compound is particularly valuable as an intermediate for synthesizing various heterocyclic compounds, which are central to medicinal chemistry and materials science. biosynth.com

The carbohydrazide (B1668358) functional group (-CONHNH2) is the primary site of reactivity, enabling a variety of chemical transformations. It can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. nih.govresearchgate.netmdpi.com Furthermore, the hydrazide moiety can participate in cyclization reactions to create diverse heterocyclic systems such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. nih.govnih.govnih.gov The presence of the methyl group on the thiophene ring can also influence the electronic properties and reactivity of the molecule.

The significance of this compound in organic synthesis lies in its ability to introduce the thiophene unit into larger molecular frameworks. Thiophene and its derivatives are known to be important pharmacophores, meaning they are the part of a molecule responsible for its biological activity. Therefore, using this carbohydrazide as a synthon provides a straightforward route to novel compounds with potential applications in drug discovery and development. biosynth.com

Development of Advanced Materials

The unique electronic and structural characteristics of the this compound scaffold make it a valuable component in the creation of advanced organic materials. Its derivatives have been explored for applications in electronics and photonics.

Fabrication of Organic Semiconductors for Electronic Devices

While direct applications of this compound itself in organic semiconductors are not extensively documented, its derivatives, particularly polymers containing the thiophene moiety, are of significant interest. Thiophene-based polymers are well-known for their semiconducting properties, which arise from the delocalized π-electron system of the thiophene rings. researchgate.netscilit.com The incorporation of the 5-methylthiophene unit can influence the polymer's electronic characteristics, such as its charge carrier mobility and energy levels (HOMO and LUMO). researchgate.net The synthesis of novel thiophene-azomethine polymers, for example, has been reported, and their electrochemical properties were studied using techniques like cyclic voltammetry to determine their band gaps. researchgate.net These polymers are considered for use in various organic electronic devices.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Thiophene-containing materials are crucial in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In OLEDs, thiophene derivatives can function as part of the emissive layer, contributing to the color and efficiency of the device. rsc.org Research has shown that introducing a five-membered thiophene ring as the core of a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter can lead to efficient, narrowband green emission. rsc.org One such emitter, Th-BN, demonstrated a high luminous efficiency and excellent performance in an OLED device, achieving a high external quantum efficiency (EQE) with reduced efficiency roll-off at high brightness. rsc.org

In the context of organic solar cells, thiophene-based polymers are often used as the electron donor material in the active layer due to their ability to absorb sunlight and generate charge carriers. While specific research on this compound derivatives in OSCs is limited, the broader class of thiophene-based materials is a major focus of research in this area.

Synthesis of Novel Polymers with Tailored Electronic/Optical Properties

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel polymers. By reacting the hydrazide group, it can be incorporated into polymer chains, creating materials with specific electronic and optical properties. For instance, the synthesis of novel thiophene-based azomethine polymers has been accomplished through the oxidative polymerization of monomers derived from thiophene precursors. researchgate.net The resulting polymers exhibit interesting liquid crystalline, electrochemical, and optoelectronic properties. researchgate.net The ability to modify the polymer structure by incorporating different functional groups allows for the tailoring of properties such as solubility, processability, and the energy of the frontier molecular orbitals (HOMO and LUMO), which are critical for their performance in electronic and optical applications. researchgate.net

Intermediacy in the Synthesis of Heterocyclic Building Blocks

One of the most significant applications of this compound is its role as an intermediate in the synthesis of a wide variety of heterocyclic compounds. The reactive carbohydrazide group is a key functional handle for constructing different ring systems.

Common heterocyclic systems synthesized from carbohydrazides include:

1,3,4-Oxadiazoles: These are readily formed by the cyclodehydration of diacylhydrazines, which can be prepared from carbohydrazides. nih.govorganic-chemistry.org Another method involves the reaction of carbohydrazides with reagents like phosphorus oxychloride. nih.gov 1,3,4-Oxadiazoles are a class of compounds with a wide range of biological activities. jchemrev.com

Pyrazoles: Pyrazoles can be synthesized by the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govyoutube.com While direct synthesis from this compound and a dicarbonyl is plausible, it often serves as a precursor to more complex pyrazole (B372694) structures. nih.govresearchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting a carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. nih.govresearchgate.net Another route involves the reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine. chemistryjournal.net

Thiazoles and Imidazo[2,1-b]thiazoles: The carbohydrazide can be used to synthesize more complex structures containing thiazole (B1198619) rings. For example, it can be a starting point for creating N-substituted carbohydrazides that are then cyclized to form thiazolidinones or other thiazole-containing heterocycles. nih.govnih.govresearchgate.netistanbul.edu.tr

The versatility of this compound as a precursor to these and other heterocyclic systems underscores its importance in synthetic organic chemistry, providing access to a rich diversity of molecular architectures for various scientific investigations. nih.gov

Interactive Data Table: Heterocyclic Systems from Carbohydrazides

Interactive Data Table: Thiophene Derivatives in Organic Electronics

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-Methylthiophene-2-carbohydrazide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via hydrazinolysis of activated esters or amides in alcoholic solutions, achieving yields >90% . For example, reacting 5-methylthiophene-2-carboxylic acid esters with hydrazine hydrate under reflux in ethanol (60–70°C, 6–8 hours) is a robust approach. Purity is enhanced by recrystallization from ethanol/water mixtures, followed by characterization via melting point analysis and HPLC .
  • Key Data :

  • Yield: 92% (average)
  • Reaction Time: 6–8 hours
  • Solvent System: Ethanol/water (3:1 v/v)

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the carbohydrazide moiety (e.g., NH-NH2_2 protons at δ 8.5–9.5 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and 3200–3350 cm1^{-1} (N-H stretches) .
  • Elemental Analysis : Microanalysis for C, H, N, and S to validate stoichiometry (e.g., C6_6H7_7N2_2OS requires C 42.34%, H 4.15%) .

Q. How can researchers handle solubility challenges during biological assays?

  • Methodological Answer : Use polar aprotic solvents like DMSO for initial solubilization, followed by dilution in PBS (pH 7.4) to maintain biocompatibility. For in vitro studies, concentrations ≤1% DMSO are recommended to avoid cytotoxicity. Sonication (30 minutes, 40 kHz) improves dispersion .

Advanced Research Questions

Q. How should crystallographic data discrepancies (e.g., R-factor mismatches) be resolved during structure refinement?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. If R-factors exceed 0.05, re-examine thermal displacement parameters (ADPs) and check for missed symmetry elements (e.g., twinning). Apply restraints to disordered regions and validate using the CheckCIF tool .
  • Key Data :

  • Target R1: <0.05 for high-resolution data
  • Software: SHELXL (for small molecules), OLEX2 for visualization

Q. What strategies optimize the synthesis of Schiff base derivatives from this compound for antimicrobial studies?

  • Methodological Answer : Condense the carbohydrazide with substituted aldehydes (e.g., 4-chlorobenzaldehyde) in methanol under acidic catalysis (2–3 drops acetic acid, 24 hours, RT). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2). Purify derivatives via column chromatography (Rf_f ≈ 0.3–0.5) .
  • Example Derivative :

  • This compound + 4-iodobenzaldehyde → Hydrazone (Yield: 85%)
  • Biological Activity: MIC values ≤25 µg/mL against S. aureus

Q. How can computational methods predict the reactivity of this compound in heterocyclic ring-forming reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. For cyclocondensation with diketones (e.g., acetylacetone), simulate transition states to predict regioselectivity in thienopyrimidine formation .
  • Case Study :

  • Reaction with cyanoethyl acetate yields 1,6-dihydropyrimidine derivatives (83% yield) .

Data Contradiction and Troubleshooting

Q. How to address inconsistent biological activity results across studies?

  • Methodological Answer : Standardize assay conditions (e.g., broth microdilution for antimicrobial tests) and validate compound stability via LC-MS. For cytotoxicity, compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects .

Q. Why do X-ray structures sometimes show unexpected bond lengths in the thiophene ring?

  • Methodological Answer : Electron delocalization in the thiophene ring can lead to bond length variations. Compare with high-resolution datasets (≤0.8 Å) and use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···O bonds) that may distort geometry .

Software and Tools

  • Crystallography : SHELX , WinGX , ORTEP-3 .
  • Computational Modeling : Gaussian 16, Avogadro.
  • Data Analysis : MestReNova (NMR), OMNIC (IR).

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.